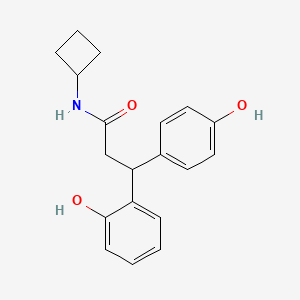
N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide, also known as CBPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In
科学研究应用
N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to exhibit antimicrobial effects against a range of bacterial and fungal pathogens.
作用机制
The mechanism of action of N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory effects. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to exhibit antimicrobial effects against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and good yields. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for exploring the mechanisms of cancer cell growth, inflammation, and microbial pathogenesis. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully explored.
未来方向
There are several future directions for research on N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide. One area of interest is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, studies exploring the pharmacokinetics and pharmacodynamics of this compound in vivo are needed to better understand its potential as a therapeutic agent.
合成方法
The synthesis of N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide involves the reaction of 4-hydroxyphenylacetic acid with cyclobutanone to form the corresponding cyclobutyl ketone. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to form the final product, this compound. The synthesis method has been optimized to yield a high purity product with good yields.
属性
IUPAC Name |
N-cyclobutyl-3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-15-10-8-13(9-11-15)17(16-6-1-2-7-18(16)22)12-19(23)20-14-4-3-5-14/h1-2,6-11,14,17,21-22H,3-5,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBVCDWFQZPRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC(C2=CC=C(C=C2)O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)
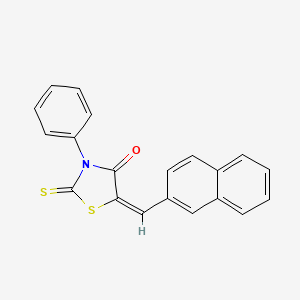
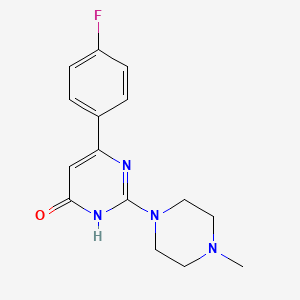
![3,5-dibromo-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6031208.png)
![1-[1-(2-methylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031212.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)
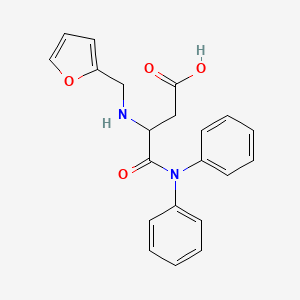
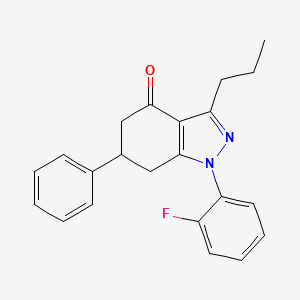
![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)